- Dihydropyrazolone-pyrimidine compound, preparation method and use, World Intellectual Property Organization, , ,
Cas no 955369-56-9 (2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one)
![2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one structure](https://it.kuujia.com/scimg/cas/955369-56-9x500.png)
955369-56-9 structure
Nome del prodotto:2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one
2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
- C17H19N5O2S
- CTAHQYLRFXBFKB-UHFFFAOYSA-N
- 6463AC
- 1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-methylsulfanyl-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one
- AX8237640
- 1-[6-(2-Hydroxypropan-2-yl)pyridin-2-yl]-6-(methylsulfanyl)-2-(prop-2-en-1-yl)-1,2-dihydro-3H-pyrazol
- CID 67170189
- 1,2-Dihydro-1-[6-(1-hydroxy-1-methylethyl)-2-pyridinyl]-6-(methylthio)-2-(2-propen-1-yl)-3H-pyrazolo[3,4-d]pyrimidin-3-one (ACI)
- 2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)
- 2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(
- 1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-(methylsulfanyl)-2-(prop-2-en-1-yl)-1H,2H,3H-pyrazolo[3,4-d]pyrimidin-3-one
- 2-allyl-1-[6-(1-hydroxy-1-methylethyl)-2-pyridinyl]-6-(methylthio)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one
- 3H-Pyrazolo[3,4-d]pyrimidin-3-one, 1,2-dihydro-1-[6-(1-hydroxy-1-methylethyl)-2-pyridinyl]-6-(methylthio)-2-(2-propen-1-yl)-
- 2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one
- O10638
- SCHEMBL1810979
- 1-[6-(2-HYDROXYPROPAN-2-YL)PYRIDIN-2-YL]-6-(METHYLSULFANYL)-2-(PROP-2-EN-1-YL)PYRAZOLO[3,4-D]PYRIMIDIN-3-ONE
- AKOS016007138
- MFCD19443207
- DTXSID20736551
- DS-17754
- 955369-56-9
- 1-[6-(2-Hydroxypropan-2-yl)pyridin-2-yl]-6-(methylsulfanyl)-2-(prop-2-en-1-yl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one
- CS-M1027
- 2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one
-
- MDL: MFCD19443207
- Inchi: 1S/C17H19N5O2S/c1-5-9-21-15(23)11-10-18-16(25-4)20-14(11)22(21)13-8-6-7-12(19-13)17(2,3)24/h5-8,10,24H,1,9H2,2-4H3
- Chiave InChI: CTAHQYLRFXBFKB-UHFFFAOYSA-N
- Sorrisi: O=C1N(CC=C)N(C2C=CC=C(C(C)(C)O)N=2)C2C1=CN=C(SC)N=2
Proprietà calcolate
- Massa esatta: 357.12594604g/mol
- Massa monoisotopica: 357.12594604g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 25
- Conta legami ruotabili: 5
- Complessità: 517
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 108
- XLogP3: 2.1
Proprietà sperimentali
- Densità: 1.39±0.1 g/cm3(Predicted)
- Punto di ebollizione: 565.6±60.0 °C(Predicted)
- pka: 13.25±0.29(Predicted)
2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Condizioni di conservazione:Sealed in dry,2-8°C(BD237640)
2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Chemenu | CM151713-250mg |
2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
955369-56-9 | 95% | 250mg |
$617 | 2024-07-18 | |
Chemenu | CM151713-1g |
2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
955369-56-9 | 95% | 1g |
$916 | 2021-08-05 | |
Ambeed | A272272-100mg |
2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
955369-56-9 | 95% | 100mg |
$385.0 | 2025-03-03 | |
Ambeed | A272272-1g |
2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
955369-56-9 | 95% | 1g |
$1178.0 | 2025-03-03 | |
Ambeed | A272272-5g |
2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
955369-56-9 | 95 % | 5g |
$4018.00 | 2021-07-07 | |
Matrix Scientific | 096545-1g |
2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, 95% |
955369-56-9 | 95% | 1g |
$1647.00 | 2023-09-08 | |
Chemenu | CM151713-1g |
2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
955369-56-9 | 95% | 1g |
$1285 | 2024-07-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XW776-250mg |
2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one |
955369-56-9 | 95+% | 250mg |
4452CNY | 2021-05-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0106-250MG |
1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-(methylsulfanyl)-2-(prop-2-en-1-yl)-1H,2H,3H-pyrazolo[3,4-d]pyrimidin-3-one |
955369-56-9 | 95% | 250MG |
¥ 2,765.00 | 2023-04-12 | |
A2B Chem LLC | AI64475-1g |
2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
955369-56-9 | 95% | 1g |
$860.00 | 2024-07-18 |
2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide , trans-N,N′-Dimethyl-1,2-cyclohexanediamine Solvents: 1,4-Dioxane ; 4 h, 95 °C; 95 °C → rt
1.2 Reagents: Ammonia Solvents: Water
1.2 Reagents: Ammonia Solvents: Water
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: N,N′-Dimethylethylenediamine , Cuprous iodide Solvents: 1,4-Dioxane ; 80 °C; 18 h, 95 °C
Riferimento
- Development of Potent Pyrazolopyrimidinone-Based WEE1 Inhibitors with Limited Single-Agent Cytotoxicity for Cancer TherapyChemMedChem, 2018, 13(16), 1681-1694,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: N,N′-Dimethylethylenediamine , Cuprous iodide Solvents: 1,4-Dioxane ; 16 h, 80 °C
Riferimento
- Preparation of heterocyclic compounds, especially substituted 1H-pyrazolo[3,4-d]pyrimidin-3-ones and analogs, as Wee1 inhibitors, United States, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: N,N′-Dimethylethylenediamine , Potassium carbonate , Cuprous iodide Solvents: 1,4-Dioxane ; 5 h, 105 °C
Riferimento
- Dual Targeting of WEE1 and PLK1 by AZD1775 Elicits Single Agent Cellular Anticancer ActivityACS Chemical Biology, 2017, 12(7), 1883-1892,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: N,N′-Dimethylethylenediamine , Cuprous iodide Solvents: 1,4-Dioxane ; rt; overnight, 95 °C; 95 °C → rt
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Preparation of 1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidine-3-one derivatives as WEE-1 kinase inhibitors for the treatment of cancers, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
Riferimento
- Fused 2-aminopyrimidine compounds as Wee1 protein kinase degradation inhibitors and their preparation, pharmaceutical compositions and use in the treatment of proliferative diseases, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: N,N-Dimethylethylenediamine , Potassium carbonate Catalysts: Cuprous iodide Solvents: 1,4-Dioxane ; overnight, 100 °C
Riferimento
- Preparation of bifunctional pyrazolopyrimidinone compounds as degraders of Wee1 kinase, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 30 min, 20 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.3 Solvents: Tetrahydrofuran ; 0 °C; 2 h, 25 °C
1.4 Reagents: Ammonium chloride Solvents: Water
1.5 Reagents: Potassium carbonate Catalysts: N,N′-Dimethylethylenediamine , Cuprous iodide Solvents: 1,4-Dioxane ; 16 h, 95 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.3 Solvents: Tetrahydrofuran ; 0 °C; 2 h, 25 °C
1.4 Reagents: Ammonium chloride Solvents: Water
1.5 Reagents: Potassium carbonate Catalysts: N,N′-Dimethylethylenediamine , Cuprous iodide Solvents: 1,4-Dioxane ; 16 h, 95 °C
Riferimento
- Preparation of dihydropyrazolo pyrimidone derivative and its application, China, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: N,N′-Dimethylethylenediamine , Potassium carbonate Solvents: 1,4-Dioxane ; overnight, 95 °C
Riferimento
- Compositions and methods for treating cancer, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: N,N′-Dimethylethylenediamine , Potassium carbonate Catalysts: Cuprous iodide Solvents: 1,4-Dioxane ; 80 °C; 18 h, 95 °C
Riferimento
- A WEE1 Inhibitor Analog of AZD1775 Maintains Synergy with Cisplatin and Demonstrates Reduced Single-Agent Cytotoxicity in Medulloblastoma CellsACS Chemical Biology, 2016, 11(4), 921-930,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: N,N′-Dimethylethylenediamine , Potassium carbonate Catalysts: Cuprous iodide Solvents: 1,4-Dioxane ; rt → 90 °C; 18 h, 90 °C
Riferimento
- WEE1 protein degrading agent, China, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: N,N′-Dimethylethylenediamine , Cuprous iodide Solvents: 1,4-Dioxane ; rt → 120 °C
Riferimento
- Preparation of allyl(arylamino)pyrazolo[3,4-d]pyrimidinones as WEE1 inhibitors, China, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 4 h, rt → 100 °C
Riferimento
- Chemical synthesis of Wee1 protein kinase inhibitor adavosertib, China, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: N,N′-Dimethylethylenediamine , Potassium carbonate Catalysts: Cuprous iodide Solvents: 1,4-Dioxane ; rt → 100 °C; 12 h, 100 °C
Riferimento
- Preparation of dihydroisoindole-1H-pyrazolo[3,4-d]pyrimidinone compounds as Wee1 inhibitors for treatment of kinase-related diseases, China, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: N,N′-Dimethylethylenediamine , Potassium carbonate Catalysts: Cuprous iodide Solvents: 1,4-Dioxane ; 48 h, 90 °C
Riferimento
- 1,2-Dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one derivatives as Wee1 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Dimethylethylamine , Cuprous iodide Solvents: 1,4-Dioxane ; overnight, 80 °C
Riferimento
- Preparation of the fused ring compound and their application as the wee-1 inhibitor, World Intellectual Property Organization, , ,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: N,N-Dimethylethylenediamine , Potassium carbonate ; overnight, 95 °C
Riferimento
- Preparation of polymorphs, salts, and solvates of 2-allyl-1-[6-(1-hydroxy-1-methylethyl)pyridin-2-yl]-6-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one as Wee1 kinase inhibitors., World Intellectual Property Organization, , ,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: N,N′-Dimethylethylenediamine , Cuprous iodide Solvents: 1,4-Dioxane ; rt → 100 °C; overnight, 100 °C
Riferimento
- Preparation of pyrazolo[3,4-d]pyrimidin-3-one derivatives as Wee1 inhibitors as antitumor agents, World Intellectual Property Organization, , ,
2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one Raw materials
- Methyl 6-bromopyridine-2-carboxylate
- 2-(6-Bromopyridin-2-yl)propan-2-ol
- 2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one
- 5-Pyrimidinecarboxylic acid, 2-(methylthio)-4-[2-(2-propen-1-yl)hydrazinyl]-, ethyl ester
- 3H-Pyrazolo[3,4-d]pyrimidin-3-one, 1,2-dihydro-1-[6-(1-hydroxy-1-methylethyl)-2-pyridinyl]-6-(methylthio)-
2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one Preparation Products
2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one Letteratura correlata
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
5. Book reviews
955369-56-9 (2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one) Prodotti correlati
- 853889-94-8(ethyl 4-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)benzoate)
- 2680858-69-7(1-Acetyl-3-phenylpiperidine-4-carboxylic acid)
- 21256-29-1(1-carbamimidamido-N-2-(4-chlorophenyl)ethylmethanimidamide)
- 146137-78-2(2-fluoro-5-(trifluoromethyl)benzaldehyde)
- 1806991-60-5(4-(Chloromethyl)-3-(difluoromethyl)-2-fluoropyridine-5-carboxaldehyde)
- 1339123-46-4(3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine)
- 1087792-06-0(1-Methyl-N-(propan-2-yl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-6-carboxamide)
- 2034600-48-9(2,5-dimethoxy-N-{2-3-(pyrazin-2-yl)-1H-pyrazol-1-ylethyl}benzene-1-sulfonamide)
- 1861384-39-5(1-(3-Amino-2-methylpiperidin-1-yl)-3-fluoropropan-2-ol)
- 2034209-16-8(ethyl 3-({2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}amino)propanoate)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:955369-56-9)1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-(methylsulfanyl)-2-(prop-2-en-1-yl)-1H,2H,3H-pyrazolo[3,4-d]pyrimidin-3-one

Purezza:99%/99%/99%/99%
Quantità:50mg/100mg/250mg/1g
Prezzo ($):204.0/346.0/508.0/1060.0